molecular formula C10H12ClNO3 B1418788 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene CAS No. 1032903-50-6

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

Cat. No.: B1418788
CAS No.: 1032903-50-6
M. Wt: 229.66 g/mol
InChI Key: BXIHEXKVDALKGM-UHFFFAOYSA-N
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Description

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the chemical formula C10H12ClNO3. It is a yellow crystalline substance with a pungent odor. This compound is used primarily as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The interactions between this compound and biomolecules are primarily based on its chemical structure, which allows it to bind to active sites of enzymes or interact with proteins through hydrophobic and electrostatic interactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to alterations in the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell, thereby modulating its biological effects .

Preparation Methods

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process. The primary method involves the reaction of 2-methyl-4-nitrobenzene with isopropanol under nitrogen protection and base catalysis . The reaction conditions typically include:

    Reactants: 2-methyl-4-nitrobenzene and isopropanol

    Catalyst: Base (e.g., sodium hydroxide)

    Protection: Nitrogen atmosphere

Chemical Reactions Analysis

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

  • 2-Chloro-4-isopropoxy-5-nitrotoluene
  • 4-Chloro-2-isopropoxy-5-methyl-nitrobenzene
  • 1-Chloro-2-methyl-4-nitro-5-(propan-2-yloxy)benzene

These compounds share similar structural features but differ in the position of substituents and functional groups, which can influence their reactivity and applications .

Properties

IUPAC Name

1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIHEXKVDALKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672271
Record name 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032903-50-6
Record name 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-ISOPROPOXY-5-METHYL-NITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 25 g (0.131 mol) of 2-chloro-4-fluoro-5-nitrotoluene in 250 ml of 2-propanol is added 208 g (0.659 mol, 5 eq.) of Cs2CO3. The mixture is stirred at 60° C. overnight and most of the 2-propanol is evaporated under reduced pressure. Water is added and the solution is extracted with EtOAc. The organic layers are combined, dried over MgSO4, concentrated and the crude product filtrated over a silica plug (eluent: 95/5 hexanes/EtOAc) to afford 2-chloro-4-isopropoxy-5-nitrotoluene as a pale yellow fluffy solid.
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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